REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:16]=[C:17]([Cl:19])[N:18]=1)[C:5]([CH:7](C(OC)=O)C(OC)=O)=[O:6].O>CS(C)=O>[C:5]([C:4]1[CH:3]=[C:2]([Cl:1])[N:18]=[C:17]([Cl:19])[CH:16]=1)(=[O:6])[CH3:7]
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Name
|
|
Quantity
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1328 g
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Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)C(C(=O)OC)C(=O)OC)C=C(N1)Cl
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Name
|
|
Quantity
|
156.2 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
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|
Quantity
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3.45 L
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
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ice water
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Quantity
|
8.4 L
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Type
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reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
140 °C
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Type
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CUSTOM
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Details
|
stirred at this temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After this, the reaction mixture is cooled to 10° C.
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Type
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EXTRACTION
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Details
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The mixture is extracted twice with a total of 3.6 l of dichloromethane
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Type
|
WASH
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Details
|
the combined organic phases are washed once with 1.5 l of saturated, aqueous sodium hydrogen carbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over sodium sulphate
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Type
|
CONCENTRATION
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Details
|
the organic phase is concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue which remains is distilled under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC(=NC(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 506 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |